1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Descripción
Propiedades
IUPAC Name |
2,4-dimethyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-3-4(6(13)14)12(2)11-5(3)7(8,9)10/h1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBSGQXQBFCDPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(F)(F)F)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Hydrazine-Based Cyclization
The pyrazole core is typically constructed via cyclocondensation between hydrazine derivatives and β-diketones or β-ketoesters. For 1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, methylhydrazine reacts with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one under acidic conditions (e.g., acetic acid or H₃PO₄) to form the pyrazole ring. This method achieves regioselectivity through temperature control (70–80°C) and catalyst selection, yielding a 96:4 ratio of the desired 1-methyl-3-trifluoromethyl isomer over the 1-methyl-5-trifluoromethyl byproduct.
Reaction Conditions:
Microwave-Assisted Synthesis
Recent protocols utilize microwave irradiation to accelerate cyclocondensation. Ethyl 4,4,4-trifluoroacetoacetate and methylhydrazine react under microwaves (150°C, 20 min), reducing reaction time from hours to minutes while maintaining 89% yield. This method minimizes side reactions such as decarboxylation.
Functionalization of Pre-Formed Pyrazole Intermediates
Trifluoromethyl Group Introduction
The trifluoromethyl group is introduced via:
-
Direct Cyclocondensation: Using trifluoromethyl-containing building blocks like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.
-
Post-Modification: Halogenation (e.g., Cl) followed by halogen-fluorine exchange using HF or KF. For example, 3-chloromethyl-1-methylpyrazole-4-carbonitrile reacts with HF at 120°C to yield 3-trifluoromethyl derivatives.
Challenges:
Carboxylation Methods
Carboxylic acid functionality is introduced via:
-
Hydrolysis of Nitriles: 3-Trifluoromethyl-1-methylpyrazole-4-carbonitrile undergoes alkaline hydrolysis (NaOH, 80°C) to the carboxylic acid.
-
Oxidation of Alcohols: 5-Hydroxypyrazole intermediates are oxidized using KMnO₄ or CrO₃.
Optimized Protocol (From Patent CN114014809A):
-
React ethyl acetoacetate with triethyl orthoformate and acetic anhydride (110–120°C, 4 h).
-
Cyclize with methylhydrazine and NaOH (15°C, 1 h).
-
Hydrolyze with HCl (70–80°C, 5 h) to yield the carboxylic acid.
Yield: 98.1% with 98.75% purity.
Multi-Step Synthesis from Advanced Intermediates
Palladium-Catalyzed Cross-Coupling
A patented route (CN117304112A) employs palladium catalysts for carbointercalation:
-
Difluorochloromethane, CO, and methylhydrazine react with Pd(OAc)₂ to form a difluoromethyl intermediate.
-
Halogenation with NBS yields 4-bromo derivatives.
-
Cyclization with propiolic acid produces the target compound.
Advantages:
Flow Chemistry Approaches
Enamine’s method uses continuous flow reactors for lithiation and functionalization:
-
1-Methyl-3-trifluoromethylpyrazole undergoes lithiation at −78°C in THF.
-
Quenching with CO₂ introduces the carboxylic acid group.
Yield: 85% with >99% purity.
Comparative Analysis of Synthetic Routes
Key Observations:
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazole-5-methanol derivatives.
Aplicaciones Científicas De Investigación
Pharmacological Potential
1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has shown potential in various pharmacological applications:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections .
- Enzyme Inhibition : The compound interacts with specific enzymes, which may lead to the development of novel inhibitors for diseases such as cancer and inflammation. Its structure allows it to bind effectively to active sites of target enzymes, inhibiting their activity .
Case Studies
A study published in a peer-reviewed journal highlighted the synthesis of derivatives of pyrazole compounds, including this compound. The derivatives were evaluated for their antimicrobial activity against various pathogens, showing promising results with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis .
Polymer Chemistry
The unique reactivity of this compound makes it suitable for use in polymer synthesis. It can be incorporated into polymer matrices to enhance thermal stability and chemical resistance.
Case Study
In material science research, this compound was utilized in the development of high-performance coatings that exhibit improved resistance to harsh environmental conditions. The incorporation of this pyrazole derivative resulted in coatings with enhanced durability and protective properties against corrosion.
Mecanismo De Acción
El mecanismo de acción del ácido 1,4-dimetil-3-(trifluorometil)-1H-pirazol-5-carboxílico implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, en los sistemas biológicos, puede inhibir ciertas enzimas uniéndose a sus sitios activos, modulando así su actividad. El grupo trifluorometilo mejora la lipofilia del compuesto, lo que facilita su interacción con los bolsillos hidrofóbicos en las proteínas.
Comparación Con Compuestos Similares
Structural and Functional Differences
Key analogs for comparison include:
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 362640-59-3)
- Substituents : Phenyl group at position 1, trifluoromethyl at position 3.
- Molecular Weight : 256.18 g/mol.
- Physical Properties : Solid form, 95% purity.
- Applications : Used as a research reagent, likely in pharmaceutical synthesis due to its aromatic substitution pattern .
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 1198436-63-3)
- Substituents : Methyl group at position 1, trifluoromethyl at position 4.
- Applications : Marketed for R&D purposes, suggesting utility as an intermediate in agrochemical or drug discovery .
Target Compound: 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid
- Substituents : Methyl groups at positions 1 and 4, trifluoromethyl at position 3.
- The trifluoromethyl group at position 3 (adjacent to the carboxylic acid) may enhance acidity compared to its position 4 analog due to electron-withdrawing effects.
Data Table: Comparative Analysis
*Estimated molecular weight based on formula C₇H₈F₃N₂O₂.
Research Findings and Implications
Electronic Effects :
- The trifluoromethyl group at position 3 (target compound) exerts stronger electron-withdrawing effects on the carboxylic acid than at position 4, increasing acidity and reactivity in coupling reactions.
- Methyl groups at positions 1 and 4 likely reduce steric hindrance compared to phenyl, enhancing solubility in polar solvents .
Applications :
- The phenyl analog’s aromatic ring may facilitate π-π stacking in drug-target interactions, whereas the target compound’s methyl groups favor metabolic stability in agrochemicals.
- The position 4 trifluoromethyl analog (CAS 1198436-63-3) is linked to formulations with fungicides like tebuconazole, suggesting agrochemical relevance .
Synthetic Challenges :
- Introducing multiple methyl and trifluoromethyl groups requires precise regioselective synthesis, as seen in related pyrazole derivatives (e.g., coumarin-linked compounds in ) .
Actividad Biológica
1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS Number: 129768-28-1) is a pyrazole derivative that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of two methyl groups and a trifluoromethyl group, which significantly influence its reactivity and interaction with biological targets.
- Molecular Formula : C7H7F3N2O2
- Molecular Weight : 208.14 g/mol
- Structure : The compound features a pyrazole ring with substituents that enhance its pharmacological properties.
Anticancer Properties
Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant anticancer activities. The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Colorectal Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. For instance, a study reported IC50 values indicating effective inhibition of cancer cell proliferation, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been explored. Compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The selectivity index for COX-2 inhibition was found to be particularly promising, indicating potential applications in treating inflammatory diseases .
Interaction with Biological Targets
The interactions of this compound with various biological targets are crucial for understanding its pharmacodynamics. Preliminary studies suggest that this compound can bind to specific receptors and enzymes, influencing signaling pathways involved in cell growth and inflammation. Further molecular modeling studies are needed to elucidate these interactions comprehensively .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds reveals the unique features of this compound:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 128694-63-3 | 0.91 | Methyl group at position 1 |
| Ethyl 3-(trifluoromethyl)pyrazole-5-carboxylate | 129768-30-5 | 0.80 | Ethyl ester instead of carboxylic acid |
| 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | 5744-56-9 | 0.84 | Additional methyl group at position 3 |
The unique combination of substituents in this compound likely enhances its biological activity compared to others in its class .
Case Studies and Research Findings
Several case studies highlight the biological efficacy of pyrazole derivatives:
- Antitumor Activity : A study involving the synthesis and evaluation of various pyrazole derivatives demonstrated that those containing the trifluoromethyl group exhibited enhanced antiproliferative effects against multiple cancer cell lines .
- Inflammation Models : In vivo models have shown that compounds similar to this compound significantly reduce inflammation markers when administered in appropriate doses .
Q & A
Q. What are the optimal reaction conditions for synthesizing 1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with trifluoromethyl-containing hydrazines. Key parameters include:
- Temperature : Reactions are often conducted at 80–100°C to balance reaction rate and byproduct formation .
- Catalysts : Use of DMF-DMA (dimethylformamide dimethyl acetal) as a cyclizing agent improves yield and regioselectivity .
- Solvent Systems : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
For troubleshooting low yields, consider varying stoichiometric ratios of starting materials (e.g., phenylhydrazine derivatives) and extending reaction times.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR : and NMR confirm regiochemistry of methyl and trifluoromethyl groups. For example, NMR can resolve trifluoromethyl signals at ~-60 ppm .
- IR Spectroscopy : Carboxylic acid C=O stretches appear at 1680–1720 cm, while pyrazole ring vibrations occur near 1500 cm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 237.05 for CHFNO) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in structural data for derivatives of this compound?
- Methodological Answer : Structural ambiguities (e.g., tautomerism or substituent orientation) can be addressed via:
- DFT Calculations : Compare calculated NMR chemical shifts with experimental data to validate proposed tautomers or conformers .
- X-ray Crystallography : Resolve crystal packing effects influencing reactivity. For example, hydrogen bonding between carboxylic acid groups and solvent molecules may explain solubility discrepancies .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to predict binding modes and guide synthetic modifications .
Q. What strategies improve the compound’s solubility for biological assays without altering its core structure?
- Methodological Answer :
- Salt Formation : Convert the carboxylic acid to sodium or potassium salts via treatment with NaOH/KOH in aqueous ethanol, improving aqueous solubility .
- Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro studies, ensuring compatibility with assay buffers .
- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl or ethyl esters) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
Q. How to analyze discrepancies in reported biological activity data across studies?
- Methodological Answer : Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Purity Validation : Use HPLC (≥97% purity) and elemental analysis to rule out side products influencing activity .
- Dose-Response Curves : Establish EC values under standardized conditions (e.g., pH 7.4, 37°C) to enable cross-study comparisons .
- Meta-Analysis : Compare structural analogs (e.g., 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid) to identify substituent-dependent trends .
Data Contradiction Analysis
Q. Why do reaction yields vary significantly when using different trifluoromethylation reagents?
- Methodological Answer : Yield variability often stems from reagent stability and selectivity:
- Trifluoromethyl Sources : CF-Cu reagents provide higher selectivity for pyrazole C-3 position compared to CF-I, which may lead to overhalogenation .
- Side Reactions : Competing decarboxylation or dimerization can occur with excess acid; monitor via TLC and adjust reaction stoichiometry .
- Catalyst Degradation : Pd-based catalysts (e.g., Pd(PPh)) may deactivate in acidic conditions; replace with air-stable alternatives like RuPhos-Pd-G3 .
Experimental Design
Q. How to design a structure-activity relationship (SAR) study for pyrazole-5-carboxylic acid derivatives?
- Methodological Answer :
- Core Modifications : Systematically vary substituents at positions 1 (methyl), 3 (trifluoromethyl), and 5 (carboxylic acid) to assess electronic and steric effects .
- Biological Targets : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) to quantify activity changes. Include positive controls (e.g., celecoxib) for benchmarking .
- Data Analysis : Apply multivariate regression to correlate substituent parameters (Hammett σ, π) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
